molecular formula C14H9ClN2OS2 B2434812 5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2434812
M. Wt: 320.8 g/mol
InChI Key: HDTDWAQBCHRSAL-UHFFFAOYSA-N
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Description

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H9ClN2OS2 and its molecular weight is 320.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C12H8ClN2OS
  • Molecular Weight: 272.72 g/mol

The synthesis typically involves multi-step reactions starting from thiophene and thiazole intermediates. Specific catalysts and solvents are employed to optimize yield and purity during the synthesis process.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. In particular, studies have shown that certain thiazole-containing compounds have effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for some derivatives can be as low as 0.22 μg/mL, showcasing potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity of these compounds by affecting their interaction with target proteins involved in cell proliferation .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA431 (skin cancer)1.61 ± 1.92Bcl-2 inhibition
Compound BU251 (glioblastoma)23.30 ± 0.35Microtubule disruption
Compound CWM793 (melanoma)<10Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported on a series of thiazole derivatives that included the target compound, revealing significant activity against multiple cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of thiazole derivatives, showing that modifications to the phenyl ring significantly influenced their activity against bacterial strains .
  • Mechanistic Studies : Molecular dynamics simulations have indicated that compounds similar to this compound interact with target proteins primarily through hydrophobic interactions, which may enhance their biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group . The presence of chlorine atoms enhances its reactivity and biological activity. The structural overview is summarized in the following table:

Structural FeatureDescription
Thiophene RingContributes to the compound's reactivity and interaction with biological targets.
Thiazole RingEnhances binding affinity to enzymes and receptors.
Carboxamide GroupImparts solubility and stability to the compound.

Scientific Research Applications

1. Chemistry:
5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

2. Biology:
Research indicates that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds with similar structures possess significant antimicrobial activity against various bacterial strains and fungi .
  • Anti-inflammatory Activity: The compound's derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases .

3. Medicine:
This compound is particularly notable for its role as an impurity in the synthesis of rivaroxaban, an antithrombotic agent. Understanding the presence of this impurity is crucial for quality control in pharmaceutical manufacturing . Furthermore, its derivatives are being explored for anticancer activities against different cancer cell lines, showing promise in inhibiting tumor growth .

4. Industry:
In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies

Case Study 1: Antimicrobial Activity
A study focused on synthesizing thiophene derivatives revealed that certain compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene structure could enhance activity against specific pathogens .

Case Study 2: Anticancer Properties
Research into the anticancer potential of thiophene derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF7). Molecular docking studies suggested that these compounds interact effectively with key enzymes involved in tumorigenesis, highlighting their therapeutic potential .

Properties

IUPAC Name

5-chloro-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTDWAQBCHRSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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